molecular formula C15H17N3O3 B5636046 4-({[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid

4-({[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid

Cat. No. B5636046
M. Wt: 287.31 g/mol
InChI Key: DKICFNIAHISDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-({[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid often involves multi-step organic reactions, including acylation, condensation, and cyclization processes. For instance, a method involves the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin, followed by hydrolysis to afford related carboxylic acids. Subsequent acylation of various amines yields corresponding diamides, indicating a versatile approach to synthesizing complex benzoic acid derivatives (Agekyan & Mkryan, 2015).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of hydrogen bonding in dictating the conformation and crystalline arrangement. For example, compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate exhibit complex hydrogen-bonded sheets, which are crucial for understanding the molecular geometry and interactions within the crystal lattice (Portilla et al., 2007).

properties

IUPAC Name

4-[[(1-propan-2-ylpyrazole-4-carbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10(2)18-9-13(8-17-18)14(19)16-7-11-3-5-12(6-4-11)15(20)21/h3-6,8-10H,7H2,1-2H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKICFNIAHISDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(1-Propan-2-ylpyrazole-4-carbonyl)amino]methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.